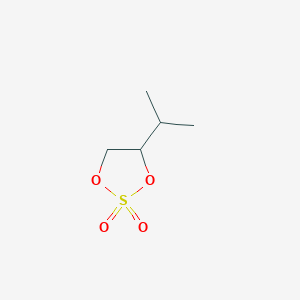
4-Isopropyl-1,3,2-dioxathiolane 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropyl-1,3,2-dioxathiolane 2,2-dioxide, also known as IDSO, is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. IDSO is a cyclic sulfite ester that is commonly used as a reagent in organic synthesis and as a precursor for the preparation of other organic compounds.
Mecanismo De Acción
The mechanism of action of 4-Isopropyl-1,3,2-dioxathiolane 2,2-dioxide is not fully understood, but it is believed to involve the activation of the Nrf2-ARE pathway, which regulates the expression of genes involved in antioxidant defense and detoxification. 4-Isopropyl-1,3,2-dioxathiolane 2,2-dioxide has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
4-Isopropyl-1,3,2-dioxathiolane 2,2-dioxide has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of inflammation, oxidative stress, and cancer cell growth. 4-Isopropyl-1,3,2-dioxathiolane 2,2-dioxide has also been shown to protect against liver damage, neurodegeneration, and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Isopropyl-1,3,2-dioxathiolane 2,2-dioxide has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, 4-Isopropyl-1,3,2-dioxathiolane 2,2-dioxide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 4-Isopropyl-1,3,2-dioxathiolane 2,2-dioxide, including the development of new synthetic methods for 4-Isopropyl-1,3,2-dioxathiolane 2,2-dioxide and its derivatives, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of new analytical methods for the detection and quantification of 4-Isopropyl-1,3,2-dioxathiolane 2,2-dioxide in biological samples will be important for future research.
Métodos De Síntesis
4-Isopropyl-1,3,2-dioxathiolane 2,2-dioxide can be synthesized by the reaction of isopropyl mercaptan with sulfur trioxide in the presence of a catalyst. The resulting product is then treated with hydrogen peroxide to form the cyclic sulfite ester. This synthesis method has been optimized to produce high yields of pure 4-Isopropyl-1,3,2-dioxathiolane 2,2-dioxide.
Aplicaciones Científicas De Investigación
4-Isopropyl-1,3,2-dioxathiolane 2,2-dioxide has been used in various scientific research applications, including as a reagent in organic synthesis, as a precursor for the preparation of other organic compounds, and as a potential therapeutic agent for the treatment of various diseases. 4-Isopropyl-1,3,2-dioxathiolane 2,2-dioxide has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development.
Propiedades
Número CAS |
176094-53-4 |
|---|---|
Nombre del producto |
4-Isopropyl-1,3,2-dioxathiolane 2,2-dioxide |
Fórmula molecular |
C5H10O4S |
Peso molecular |
166.2 g/mol |
Nombre IUPAC |
4-propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide |
InChI |
InChI=1S/C5H10O4S/c1-4(2)5-3-8-10(6,7)9-5/h4-5H,3H2,1-2H3 |
Clave InChI |
OAMCJAGOJYKLRZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1COS(=O)(=O)O1 |
SMILES canónico |
CC(C)C1COS(=O)(=O)O1 |
Sinónimos |
1,3,2-Dioxathiolane,4-(1-methylethyl)-,2,2-dioxide(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B68698.png)
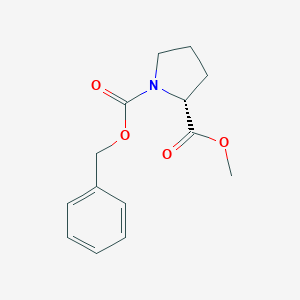
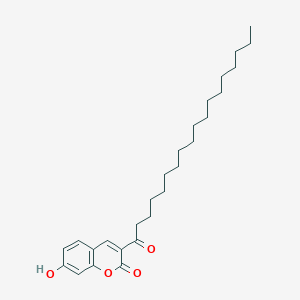
![[(2S)-3-oxobutan-2-yl] acetate](/img/structure/B68705.png)
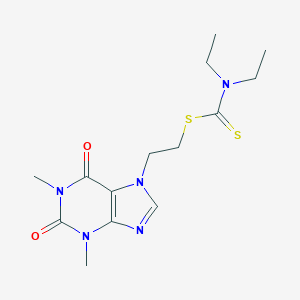

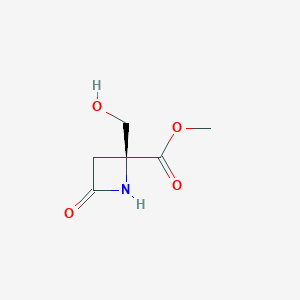

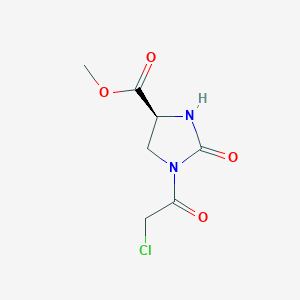
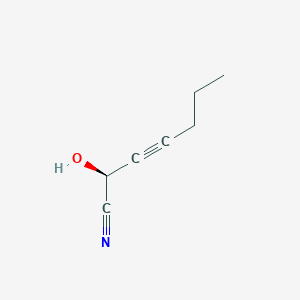
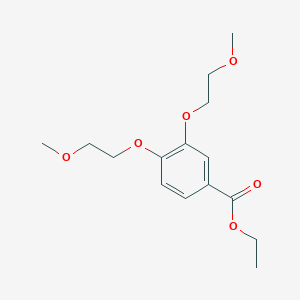
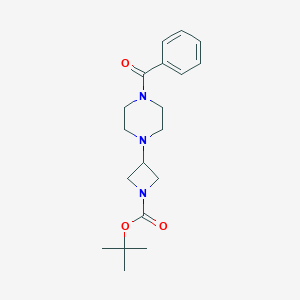
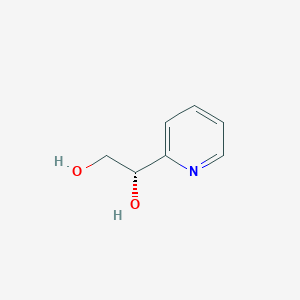
![2-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-thiophene-5-carboxaldehyde](/img/structure/B68731.png)